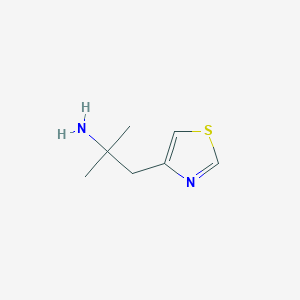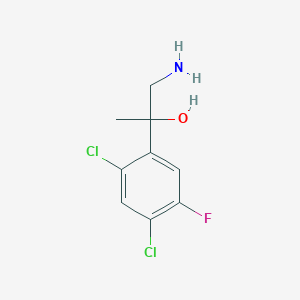
1-(3-Bromo-2,2-dimethylpropyl)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-2,2-dimethylpropyl)-4-fluorobenzene is an organic compound with the molecular formula C11H14BrF. This compound is characterized by the presence of a bromine atom attached to a dimethylpropyl group and a fluorine atom attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2,2-dimethylpropyl)-4-fluorobenzene typically involves the bromination of 2,2-dimethylpropylbenzene followed by fluorination. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The fluorination step can be carried out using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromo-2,2-dimethylpropyl)-4-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 1-(3-Hydroxy-2,2-dimethylpropyl)-4-fluorobenzene.
Oxidation: Formation of 1-(3-Oxo-2,2-dimethylpropyl)-4-fluorobenzene.
Reduction: Formation of 1-(2,2-Dimethylpropyl)-4-fluorobenzene.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-2,2-dimethylpropyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-2,2-dimethylpropyl)-4-fluorobenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In oxidation reactions, the compound undergoes electron transfer processes, resulting in the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Bromo-2,2-dimethylpropyl)-2-fluorobenzene
- 1-(3-Bromo-2,2-dimethylpropyl)-3-fluorobenzene
- 1-(3-Bromo-2,2-dimethylpropyl)-4-chlorobenzene
Uniqueness
1-(3-Bromo-2,2-dimethylpropyl)-4-fluorobenzene is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions in chemical reactions. The presence of both bromine and fluorine atoms allows for diverse chemical modifications and applications in various fields .
Eigenschaften
Molekularformel |
C11H14BrF |
|---|---|
Molekulargewicht |
245.13 g/mol |
IUPAC-Name |
1-(3-bromo-2,2-dimethylpropyl)-4-fluorobenzene |
InChI |
InChI=1S/C11H14BrF/c1-11(2,8-12)7-9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
KJTQLJDPVREXEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC=C(C=C1)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


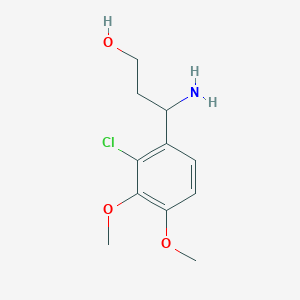

![2-{3-Bromo-5-[(fluorosulfonyl)oxy]phenyl}aceticacid](/img/structure/B13595000.png)
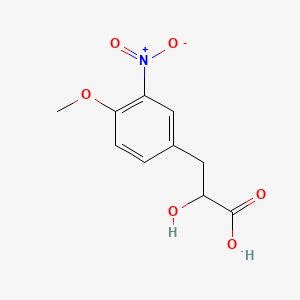

![Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]-](/img/structure/B13595034.png)

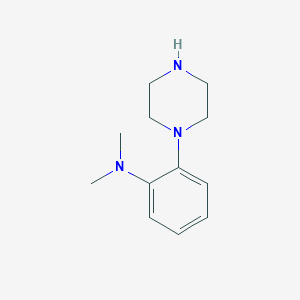
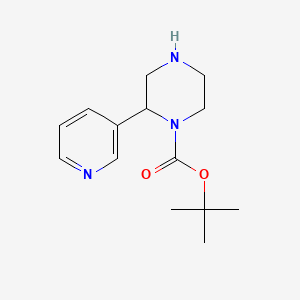
![3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13595062.png)
![[2-Amino-2-(pyridin-3-yl)ethyl]dimethylaminetrihydrochloride](/img/structure/B13595064.png)
